Leucopelargonidin

概要

説明

Leucopelargonidin is a colorless chemical compound belonging to the class of leucoanthocyanidins. It is a type of flavonoid, which are polyphenolic compounds widely distributed in the plant kingdom. This compound can be found in various plants, including Albizia lebbeck (East Indian walnut), Anacardium occidentale (Cashew), Areca catechu (Areca nut), Hydnocarpus wightianus (Hindi Chaulmoogra), Rumex hymenosepalus (Arizona dock), Zea mays (Corn), and Ziziphus jujuba (Chinese date) .

準備方法

Synthetic Routes and Reaction Conditions: Leucopelargonidin can be synthesized from (+)-aromadendrin through a reduction reaction using sodium borohydride as the reducing agent . The reaction conditions typically involve dissolving (+)-aromadendrin in a suitable solvent, such as methanol or ethanol, and then adding sodium borohydride to the solution. The reaction mixture is stirred at room temperature until the reduction is complete.

Industrial Production Methods: Industrial production of this compound is not well-documented, but it can be inferred that large-scale synthesis would follow similar principles as laboratory synthesis, with optimization for yield and purity. This might involve the use of continuous flow reactors and more efficient reducing agents to enhance the scalability of the process.

化学反応の分析

Types of Reactions: Leucopelargonidin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Substitution: Substitution reactions involving this compound typically occur at the hydroxyl groups, where various substituents can be introduced to modify its chemical properties.

Major Products:

科学的研究の応用

Leucopelargonidin has several scientific research applications due to its biological activities and chemical properties:

作用機序

The mechanism of action of leucopelargonidin involves its interaction with various molecular targets and pathways:

Antioxidant Activity: this compound exerts its effects by scavenging reactive oxygen species (ROS) and enhancing the antioxidant defense system in cells.

Enzyme Modulation: It can modulate the activity of enzymes involved in oxidative stress, such as NADPH oxidase and superoxide dismutase.

Hormonal Effects: this compound has been shown to have estrogenic properties, which may involve binding to estrogen receptors and influencing gene expression.

類似化合物との比較

Leucopelargonidin is similar to other leucoanthocyanidins and flavonoids, but it has unique properties that distinguish it from its counterparts:

Leucocyanidin: Similar to this compound, leucocyanidin is another leucoanthocyanidin that can be converted to cyanidin.

Leucodelphinidin: Another related compound, leucodelphinidin, can be converted to delphinidin.

Kaempferol and Quercetin: These flavonols are structurally related to leucoanthocyanidins but have additional hydroxyl groups and different reactivity patterns.

生物活性

Leucopelargonidin is a flavonoid compound that has garnered attention for its diverse biological activities. As a glycoside derivative found in various plant species, particularly in the bark of Ficus bengalensis, it exhibits several pharmacological properties, including antioxidant, anti-inflammatory, and potential antiviral effects. This article delves into the biological activity of this compound, supported by recent research findings and case studies.

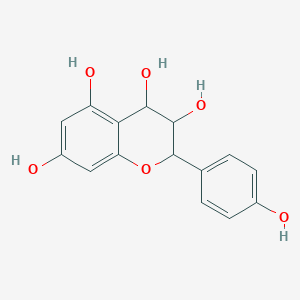

Chemical Structure and Properties

This compound is classified as a leucoanthocyanidin, which are colorless precursors to anthocyanins. Its structure comprises three rings (A, B, and C) with hydroxyl groups that contribute to its reactivity and biological activities. Notably, the distortion of ring C in this compound affects its interaction with biological targets and its overall reactivity compared to other flavonoids .

Antioxidant Activity

This compound has demonstrated significant antioxidant properties. Studies indicate that it can inhibit lipid peroxidation and scavenge free radicals effectively. The compound's radical-scavenging ability has been quantified with an EC50 value ranging from 1.4 to 3.9 μM against the DPPH radical, indicating its potential as a natural antioxidant .

Anti-inflammatory Effects

Research has shown that this compound influences inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. It acts on the NF-κB signaling pathway, reducing the expression of nitric oxide synthase (NOS) in macrophages activated by lipopolysaccharides (LPS). This suggests its potential utility in managing inflammatory disorders .

Antiviral Activity

Recent studies highlight the antiviral potential of this compound against SARS-CoV-2. It exhibits high affinity for key proteases (Mpro and PLPro) involved in the viral replication process, suggesting that it may impair enzymatic activity through conformational changes induced by binding . This positions this compound as a candidate for further investigation in antiviral drug development.

Summary of Research Findings

Case Studies

- Antioxidant Efficacy in Plant Extracts : A study on Lactuca sativa (lettuce) treated with phenolic compounds showed enhanced antioxidant properties attributed to flavonols like this compound. The treated plants exhibited lower oxidative damage under salt stress conditions, emphasizing the role of flavonoids in stress tolerance .

- Antiviral Potential : In a comparative analysis of leucoanthocyanidins, this compound was noted for its significant binding affinity to viral proteases, suggesting its potential application in developing treatments against COVID-19 .

特性

IUPAC Name |

2-(4-hydroxyphenyl)-3,4-dihydro-2H-chromene-3,4,5,7-tetrol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6/c16-8-3-1-7(2-4-8)15-14(20)13(19)12-10(18)5-9(17)6-11(12)21-15/h1-6,13-20H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FSVMLWOLZHGCQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2C(C(C3=C(C=C(C=C3O2)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20966331 | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

520-17-2 | |

| Record name | Leucopelargonidin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=520-17-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4,4',5,7-Flavanpentol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000520172 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Leucopelargonidin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20966331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of leucopelargonidin?

A1: this compound has a molecular formula of C15H14O6 and a molecular weight of 290.26 g/mol.

Q2: How is this compound synthesized in plants?

A2: this compound is synthesized through the flavonoid biosynthetic pathway. The enzyme dihydroflavonol 4-reductase (DFR) catalyzes the reduction of dihydrokaempferol to this compound. [, , ]

Q3: In what plant species has this compound been identified?

A3: this compound has been isolated from various plant species, including Ficus bengalensis (Indian banyan), Saraca asoca (Ashoka tree), Rumex hymenosepalus, Psychotria malayana, Sapota fruit, and Eucalyptus calophylla kino. [, , , , , , , ]

Q4: What are the reported biological activities of this compound?

A4: this compound exhibits antioxidant, anti-diabetic, anti-inflammatory, and potential anti-tumor activities. [, , , , ]

Q5: How does this compound exert its antioxidant effect?

A5: this compound, like other flavonoids, possesses a polyphenolic structure capable of scavenging free radicals and chelating metal ions, contributing to its antioxidant properties. [, ]

Q6: What is the role of this compound in anthocyanin biosynthesis?

A6: this compound serves as a crucial intermediate in the biosynthesis of pelargonidin-type anthocyanins, pigments responsible for red to orange hues in various plant tissues. [, , , , ]

Q7: Can this compound be used to enhance anthocyanin production in plants?

A7: While this compound itself is not typically used for this purpose, understanding its role in the pathway and manipulating genes like DFR can influence anthocyanin production in plants. [, ]

Q8: Are there any studies investigating the anti-diabetic effects of this compound?

A8: Yes, studies have demonstrated the hypoglycemic and insulin-sensitizing effects of this compound, particularly a glycoside isolated from Ficus bengalensis, in diabetic animal models. [, , ]

Q9: What are the potential mechanisms behind the anti-diabetic effects?

A9: The exact mechanisms are still under investigation, but some studies suggest that this compound might exert its effects by inhibiting intestinal enzymes involved in carbohydrate digestion and absorption, thereby modulating blood glucose levels. [, ]

Q10: What analytical techniques are used to identify and quantify this compound?

A10: Common techniques include high-performance liquid chromatography (HPLC) coupled with various detectors such as UV-Vis, mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. [, , , , ]

Q11: What are the key spectroscopic characteristics used to identify this compound?

A11: this compound can be identified by its characteristic UV-Vis absorption spectrum, NMR spectral data, and mass fragmentation patterns. [, , ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。